

assessing BRD0705 selectivity against other kinases

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Compound of Interest

Compound Name: (Rac)-BRD0705

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BRD0705: A Comparative Guide to Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity of BRD0705, a potent and orally active inhibitor of Glycogen Synthase Kinase 3 α (GSK3 α). The following sections present quantitative data, experimental methodologies, and visual representations to objectively assess its performance against other kinases.

Executive Summary

BRD0705 is a highly selective inhibitor of GSK3 α .^{[1][2]} It demonstrates significant selectivity over its closely related paralog, GSK3 β , and a broad panel of other human kinases.^{[1][2]} This remarkable selectivity mitigates off-target effects, particularly the stabilization of β -catenin, a concern with dual GSK3 α/β inhibitors.^[3] The specific inhibition of GSK3 α by BRD0705 offers a promising therapeutic avenue for conditions such as acute myeloid leukemia (AML).^[3]

Kinase Inhibition Profile of BRD0705

The inhibitory activity of BRD0705 has been rigorously assessed against a wide range of kinases. The data below summarizes its potency and selectivity.

Kinase Target	IC50 / Kd	Selectivity Fold (vs. GSK3α)	Reference
GSK3α	66 nM (IC50)	-	[1][2]
4.8 μM (Kd)	-	[1][2]	
GSK3β	515 nM (IC50)	~8-fold	[1][2]
CDK2	6.87 μM	~104-fold	[1][2]
CDK5	9.20 μM	~139-fold	[1][2]
CDK3	9.74 μM	~148-fold	[1][2]

BRD0705 has demonstrated excellent selectivity in broader kinase panels, having been tested against 311 and 468 kinases.[1][2]

Signaling Pathway Selectivity

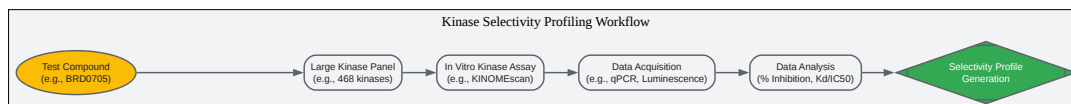
A key feature of BRD0705's selectivity is its ability to inhibit GSK3α without activating the Wnt/β-catenin signaling pathway. Dual inhibition of both GSK3α and GSK3β is known to lead to the stabilization and nuclear translocation of β-catenin, which can have pro-tumorigenic effects. BRD0705's paralog-selectivity avoids this downstream effect.

Caption: BRD0705 selectively inhibits GSK3α without affecting the Wnt/β-catenin pathway.

Experimental Workflow for Kinase Selectivity Profiling

The following diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor like BRD0705 using a large-scale kinase panel.

A generalized workflow for determining the kinase selectivity profile of a test compound.



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Caption: A generalized workflow for determining kinase selectivity.

Experimental Protocols

The selectivity of BRD0705 is typically determined using in vitro kinase assays against a broad panel of purified kinases. While specific, proprietary protocols may vary between contract research organizations, the following represents a generalized methodology based on common industry practices for large-scale kinase profiling, such as the Eurofins KINOMEScan® platform.

Objective: To determine the inhibitory activity of BRD0705 against a large panel of human kinases.

Assay Principle: A competition binding assay is a common high-throughput method. In this format, the kinase of interest is tagged and incubated with the test compound (BRD0705) and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound for the kinase active site. The amount of bound kinase is then quantified, often using quantitative PCR (qPCR) for the tag.

Materials:

- Purified, recombinant human kinases
- BRD0705, dissolved in Dimethyl Sulfoxide (DMSO)

- Immobilized active-site directed ligand (specific to the assay platform)
- Assay buffer (composition is platform-specific but generally contains a buffering agent, salts, and a reducing agent)
- Multi-well assay plates (e.g., 384-well)
- Detection reagents (e.g., qPCR primers and probes)

Procedure:

- **Compound Preparation:** A stock solution of BRD0705 is prepared in 100% DMSO. Serial dilutions are then made to generate a concentration-response curve. A DMSO-only control is included to represent 0% inhibition.
- **Assay Reaction Setup:**
 - The kinase, test compound (BRD0705 at various concentrations), and the immobilized ligand are combined in the wells of the assay plate.
 - The reaction is incubated at room temperature for a specified period (e.g., 1 hour) to allow the binding to reach equilibrium.
- **Washing:** Unbound kinase is removed by washing the assay plates.
- **Elution and Quantification:** The bound kinase is eluted from the solid support. The amount of eluted kinase is quantified using a sensitive detection method like qPCR.
- **Data Analysis:**
 - The raw data (e.g., qPCR cycle threshold values) are converted to percent inhibition relative to the DMSO control.
 - For compounds showing significant inhibition, the data is plotted as a function of compound concentration, and a dose-response curve is fitted to determine the dissociation constant (K_d) or IC_{50} value.

- The selectivity score is often expressed as the percentage of kinases inhibited above a certain threshold at a specific concentration of the compound.

This high-throughput screening approach allows for the rapid assessment of a compound's potency and selectivity across the human kinome, providing a comprehensive understanding of its potential on- and off-target activities.

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